molecular formula C22H21NOS B2765191 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1210451-60-7

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2765191
CAS No.: 1210451-60-7
M. Wt: 347.48
InChI Key: ISVSNDFGAWOEKV-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclopropyl group attached to a thiophene ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropyl-thiophene intermediate with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylacetamide: Lacks the cyclopropyl and thiophene groups, making it less complex.

    N-(cyclopropylmethyl)acetamide: Does not contain the diphenyl or thiophene groups.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring but differ in other structural aspects.

Uniqueness

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,2-diphenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-21(23-16-22(13-14-22)19-12-7-15-25-19)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSNDFGAWOEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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